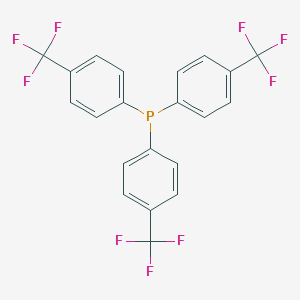

Tris(4-trifluoromethylphenyl)phosphine

Description

The exact mass of the compound Tris(4-trifluoromethylphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(4-trifluoromethylphenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-trifluoromethylphenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYCJKZSCDFXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928398 | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-29-6 | |

| Record name | Phosphine, tris(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-trifluoromethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(4-trifluoromethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic protocols for tris(4-trifluoromethylphenyl)phosphine, a crucial electron-deficient phosphine ligand in catalysis and organic synthesis. The information is compiled from established chemical literature, offering insights into reaction conditions, reagents, and expected outcomes.

Introduction

Tris(4-trifluoromethylphenyl)phosphine, often abbreviated as P(4-CF₃C₆H₄)₃, is a triarylphosphine characterized by the presence of three electron-withdrawing trifluoromethyl groups on the phenyl rings. This electronic feature significantly influences its properties, making it a valuable ligand in various transition metal-catalyzed reactions, including cross-coupling reactions. Its synthesis is of considerable interest to researchers in academia and the pharmaceutical industry. The two predominant methods for its preparation are the Grignard reaction and the organolithium route.

Core Synthesis Protocols

Two primary methods have been established for the synthesis of tris(4-trifluoromethylphenyl)phosphine: the Grignard method and the organolithium method. Both pathways utilize a phosphorus trihalide as the phosphorus source.

Method 1: Grignard Reaction

The Grignard reaction is a widely employed method for the formation of carbon-phosphorus bonds. In this protocol, an organomagnesium halide (Grignard reagent) is prepared from 4-bromobenzotrifluoride and magnesium metal. This reagent is then reacted with phosphorus trichloride to yield the desired tertiary phosphine.

Experimental Protocol:

A detailed, step-by-step procedure for this specific compound via the Grignard method is analogous to the synthesis of similar triarylphosphines. The following is a representative protocol based on established methodologies for related compounds.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of 4-bromobenzotrifluoride in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, is added dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of an iodine crystal.

-

The reaction mixture is typically stirred at room temperature or refluxed to ensure complete formation of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise via the dropping funnel, maintaining a low temperature to control the exothermic reaction.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and may be stirred for several hours or overnight to ensure the reaction goes to completion.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Quantitative Data (Representative):

| Reagent/Parameter | Quantity/Value |

| 4-Bromobenzotrifluoride | 3.0 molar equivalents |

| Magnesium Turnings | 3.0 - 3.3 molar equivalents |

| Phosphorus Trichloride | 1.0 molar equivalent |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2 - 12 hours |

| Purification Method | Recrystallization or Column Chromatography |

| Expected Yield | Moderate to Good |

Method 2: Organolithium Reaction

An alternative and effective method involves the use of an organolithium intermediate. This protocol, detailed in a 1980 publication in the Journal of Fluorine Chemistry, utilizes butyllithium to generate the reactive organolithium species from 4-bromobenzotrifluoride, which is then reacted with phosphorus trichloride.[1]

Experimental Protocol:

-

Formation of the Organolithium Reagent: A solution of 4-bromobenzotrifluoride in an anhydrous ethereal solvent is cooled to a low temperature, typically -78 °C, under an inert atmosphere.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, leading to the formation of 4-(trifluoromethyl)phenyllithium.

-

Reaction with Phosphorus Trichloride: A solution of phosphorus trichloride in the same anhydrous solvent is then added dropwise to the organolithium reagent at the low temperature.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for a specified period.

-

Work-up and Purification: The work-up and purification steps are analogous to those described for the Grignard method, involving quenching with an aqueous solution, extraction, drying, and purification by recrystallization or chromatography.

Quantitative Data (from literature for analogous compounds):

| Reagent/Parameter | Quantity/Value |

| 4-Bromobenzotrifluoride | 3.0 molar equivalents |

| n-Butyllithium | 3.0 molar equivalents |

| Phosphorus Trichloride | 1.0 molar equivalent |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | Several hours |

| Purification Method | Recrystallization or Column Chromatography |

| Expected Yield | Good |

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for tris(4-trifluoromethylphenyl)phosphine via the Grignard and Organolithium routes.

Caption: General synthetic pathways for tris(4-trifluoromethylphenyl)phosphine.

Conclusion

The synthesis of tris(4-trifluoromethylphenyl)phosphine can be reliably achieved through either the Grignard or the organolithium method. The choice of method may depend on the availability of reagents, desired scale, and laboratory safety considerations. Both methods require anhydrous conditions and an inert atmosphere to prevent the reaction of the highly reactive organometallic intermediates with water or oxygen. Proper purification techniques are essential to obtain the final product in high purity. This guide provides a foundational understanding for researchers and professionals to approach the synthesis of this important phosphine ligand.

References

Physical and chemical properties of Tris(4-trifluoromethylphenyl)phosphine

An In-depth Technical Guide to Tris(4-trifluoromethylphenyl)phosphine

Introduction

Tris(4-trifluoromethylphenyl)phosphine is an organophosphorus compound frequently utilized as a ligand in organometallic chemistry and catalysis. Its trifluoromethyl-substituted phenyl groups confer unique electronic properties, influencing the reactivity and stability of the metal complexes it forms. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Tris(4-trifluoromethylphenyl)phosphine are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C21H12F9P | [1][2][3][4] |

| Molecular Weight | 466.28 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder or solid. | [1][3][5][6] |

| Melting Point | 70-75 °C | [1][4] |

| Boiling Point | 382.8 ± 42.0 °C (Predicted) | [1][4] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol, and insoluble in water. | [1] |

| CAS Number | 13406-29-6 | [1][3][4] |

| InChI | 1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29,30)/h1-12H | [1][2] |

| SMILES | FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F | [1][3] |

Spectral Data

-

¹⁹F NMR: The ¹⁹F NMR spectrum of Tris(4-trifluoromethylphenyl)phosphine is a key analytical tool for its characterization.[7] A signal at approximately -63 ppm is characteristic of the trifluoromethyl group in this compound.[8]

-

³¹P NMR: The ³¹P NMR spectrum provides information about the phosphorus environment.

-

¹H and ¹³C NMR: Standard proton and carbon NMR are used to confirm the structure of the aromatic rings.

Reactivity and Applications

Tris(4-trifluoromethylphenyl)phosphine is primarily used as a ligand in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl groups decrease the electron density on the phosphorus atom, which in turn affects the catalytic activity of the metal center. It is a suitable ligand for a variety of coupling reactions, including:

-

Buchwald-Hartwig Cross-Coupling[9]

-

Heck Reaction[9]

-

Hiyama Coupling[9]

-

Negishi Coupling[9]

-

Sonogashira Coupling[9]

-

Stille Coupling[9]

-

Suzuki-Miyaura Coupling[9]

The general workflow for such a reaction is depicted below.

Caption: Generalized workflow for a transition metal-catalyzed cross-coupling reaction.

Experimental Protocols

Synthesis of Tris(4-trifluoromethylphenyl)phosphine

A common method for the synthesis of arylphosphines involves the reaction of an organometallic reagent with a phosphorus halide.[10] The following is a generalized protocol for the synthesis of Tris(4-trifluoromethylphenyl)phosphine.

Caption: A plausible synthetic route for Tris(4-trifluoromethylphenyl)phosphine.

Methodology:

-

Preparation of the Organolithium Reagent: 4-Bromobenzotrifluoride is dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). An equimolar amount of n-butyllithium is added dropwise to the solution, leading to the formation of 4-trifluoromethylphenyllithium.

-

Reaction with Phosphorus Trichloride: To the freshly prepared organolithium reagent, one-third of a molar equivalent of phosphorus trichloride (PCl₃), dissolved in the same dry solvent, is added slowly while maintaining the low temperature.

-

Quenching and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or methanol, to yield Tris(4-trifluoromethylphenyl)phosphine as a crystalline solid.

Analytical Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

Caption: Standard analytical workflow for the characterization of Tris(4-trifluoromethylphenyl)phosphine.

Safety Information

Tris(4-trifluoromethylphenyl)phosphine should be handled with appropriate safety precautions. It is classified with the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

-

H413: May cause long-lasting harmful effects to aquatic life.[5][11]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. TRIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE price,buy TRIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE - chemicalbook [chemicalbook.com]

- 2. PubChemLite - Tris(4-trifluoromethylphenyl)phosphine (C21H12F9P) [pubchemlite.lcsb.uni.lu]

- 3. Tris(4-trifluoromethylphenyl)phosphine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. トリス[4-(トリフルオロメチル)フェニル]ホスフィン | Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | 東京化成工業株式会社 [tcichemicals.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. Tris(4-trifluoromethylphenyl)phosphine 97 13406-29-6 [sigmaaldrich.com]

- 10. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Tris(4-trifluoromethylphenyl)phosphine CAS number 13406-29-6

An In-depth Technical Guide to Tris(4-trifluoromethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Overview

Tris(4-trifluoromethylphenyl)phosphine, identified by CAS number 13406-29-6, is a triarylphosphine compound distinguished by the presence of three electron-withdrawing trifluoromethyl (CF₃) groups on its phenyl rings.[1][2] This electronic feature significantly influences its chemical properties, making it a valuable ligand in organometallic chemistry and homogeneous catalysis.[3] Its primary application lies in facilitating various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The CF₃ groups enhance the ligand's thermal stability and can modulate the reactivity and selectivity of the metal center to which it is coordinated. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental procedures.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of Tris(4-trifluoromethylphenyl)phosphine are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 13406-29-6 | [1][2] |

| Molecular Formula | C₂₁H₁₂F₉P | [1][2] |

| Molecular Weight | 466.28 g/mol | [2] |

| IUPAC Name | Tris[4-(trifluoromethyl)phenyl]phosphane | N/A |

| Synonyms | Tris(p-trifluoromethylphenyl)phosphine, Tris(α,α,α-trifluoro-p-tolyl)phosphine | [1][2] |

| Appearance | White to light yellow crystalline powder or solid | N/A |

| Melting Point | 70-75 °C | N/A |

| Boiling Point | 382.8 ± 42.0 °C (Predicted) | N/A |

| Solubility | Insoluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol. | N/A |

| InChI Key | PXYCJKZSCDFXLR-UHFFFAOYSA-N | [1] |

| SMILES | FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F | N/A |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

|---|---|---|

| ³¹P NMR | δ: -6.2 ppm (in CDCl₃, for a deuterated analog) | [4] |

| ¹⁹F NMR | δ: -62.97 ppm (in CDCl₃, for a deuterated analog) |[4] |

Synthesis

The synthesis of triarylphosphines like Tris(4-trifluoromethylphenyl)phosphine is typically achieved via the reaction of a phosphorus trihalide with an organometallic reagent, such as a Grignard or organolithium species.[3] The general approach involves the in-situ formation of 4-(trifluoromethyl)phenyllithium from 1-bromo-4-(trifluoromethyl)benzene, which then reacts with phosphorus trichloride.

Experimental Protocol: Synthesis

The following is a representative protocol based on established organometallic procedures for phosphine synthesis.[3] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.

-

Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(trifluoromethyl)benzene (3.3 equivalents) and anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (3.1 equivalents, e.g., 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the organolithium reagent.

-

Phosphination : In a separate flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold organolithium mixture.

-

Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup : Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield the final product as a crystalline solid.

Applications in Catalysis

Tris(4-trifluoromethylphenyl)phosphine is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the CF₃ groups makes the phosphorus atom less basic and more π-acidic compared to ligands like triphenylphosphine. This can stabilize the Pd(0) species, influence the rates of oxidative addition and reductive elimination, and enhance catalyst longevity and performance in challenging coupling reactions.

It is a suitable ligand for a variety of transformations, including:

-

Suzuki-Miyaura Coupling [5]

-

Heck Reaction

-

Sonogashira Coupling

-

Buchwald-Hartwig Amination

-

Negishi Coupling

Beyond palladium catalysis, it has also been explored in other transition-metal-catalyzed reactions, such as those involving gold(I) catalysts for cycloisomerization reactions.[6]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a detailed, general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this phosphine ligand. This procedure is adapted from established methods.[5]

Detailed Protocol

-

Reagent Setup : In a pressure-rated reaction vial or Schlenk flask equipped with a stir bar, combine the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.5 equiv), and a base (e.g., cesium carbonate or potassium carbonate, 2.0-3.0 equiv).[5]

-

Catalyst Preparation : In a separate vial, pre-mix the palladium source (e.g., palladium(II) acetate, Pd(OAc)₂, 1-2 mol%) and Tris(4-trifluoromethylphenyl)phosphine (2-4 mol%, maintaining a Ligand:Pd ratio of approx. 2:1).

-

Solvent Addition : Add a degassed solvent mixture to the main reaction flask.[5] A common system is a mixture of an organic solvent and water (e.g., Toluene/Water 5:1 or Dioxane/Water 4:1).[5][7] The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes.

-

Reaction Initiation : Add the pre-mixed catalyst/ligand solution to the reaction flask. Seal the vessel securely.

-

Heating and Monitoring : Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[7] Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel to yield the pure biaryl product.[7]

Safety and Handling

Tris(4-trifluoromethylphenyl)phosphine is a chemical reagent that requires careful handling in a laboratory setting.

Table 3: Hazard and Precautionary Information

| Category | Code(s) | Description | Reference(s) |

|---|---|---|---|

| Signal Word | Warning | N/A | |

| Hazard Statements | H315 | Causes skin irritation. | N/A |

| H319 | Causes serious eye irritation. | N/A | |

| H335 | May cause respiratory irritation. | N/A | |

| H413 | May cause long lasting harmful effects to aquatic life. | N/A | |

| Precautionary Statements | P261 | Avoid breathing dust. | N/A |

| P273 | Avoid release to the environment. | N/A | |

| P280 | Wear protective gloves/eye protection/face protection. | N/A | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | N/A |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |

-

Handling : Use in a well-ventilated area or a chemical fume hood. [N/A] Avoid generating dust. [N/A] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [N/A]

-

Storage : Store in a tightly sealed container in a cool, dry place. [N/A] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. [N/A]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. [N/A] Avoid release to the environment. [N/A]

Conclusion

Tris(4-trifluoromethylphenyl)phosphine is a robust and effective electron-deficient phosphine ligand with significant utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, conferred by the trifluoromethyl substituents, provide catalysts with enhanced stability and reactivity. The protocols and data provided in this guide serve as a comprehensive resource for researchers employing this versatile reagent in the development of novel chemical entities and drug candidates.

References

- 1. Phosphine, tris[4-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Technical Guide to Tris(4-trifluoromethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-trifluoromethylphenyl)phosphine is a triarylphosphine compound that serves as a valuable ligand in organic synthesis, particularly in the realm of metal-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl groups, distinguish it from other phosphine ligands and offer specific advantages in catalytic applications. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and applications of Tris(4-trifluoromethylphenyl)phosphine, with a focus on its relevance to pharmaceutical research and development.

Molecular Profile

Tris(4-trifluoromethylphenyl)phosphine is a white to light yellow crystalline solid at room temperature. Its key molecular and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₁H₁₂F₉P[1][2] |

| Molecular Weight | 466.28 g/mol [1][2] |

| CAS Number | 13406-29-6[1][2] |

| Melting Point | 70-75 °C |

| Alternate Names | Tris(p-trifluoromethylphenyl)phosphine, Tris(α,α,α-trifluoro-p-tolyl)phosphine[1][2] |

| Appearance | White to light yellow powder or crystals[3] |

Spectroscopic Data

The structural identity and purity of Tris(4-trifluoromethylphenyl)phosphine are typically confirmed using various spectroscopic techniques. Key spectral data are provided in the table below.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.73–7.68 (m, 6H), 7.59–7.55 (m, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 132.4 (d, J(P,C) = 3.0 Hz), 131.2 (d, J(P,C) = 101.0 Hz), 130.5 (d, J(P,C) = 12.0 Hz), 128.8 (d, J(P,C) = 13.0 Hz) |

| ³¹P NMR (162 MHz, CDCl₃) | δ -6.2 |

| ¹⁹F NMR | Data available in specialized databases. |

Note: The provided NMR data is based on similar structures and publicly available supplementary materials and should be considered representative. For definitive characterization, comparison with a certified reference standard is recommended.

Synthesis Protocol

The synthesis of Tris(4-trifluoromethylphenyl)phosphine can be achieved through a Grignard-based reaction or by the reaction of an organolithium reagent with phosphorus trichloride. A general experimental protocol is outlined below.

Reaction Scheme:

3 (4-CF₃C₆H₄)MgBr + PCl₃ → P(C₆H₄-4-CF₃)₃ + 3 MgBrCl

Materials:

-

4-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of 4-bromobenzotrifluoride in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a cooled solution of phosphorus trichloride in anhydrous diethyl ether or THF. The reaction is exothermic and should be maintained at a low temperature (e.g., 0 °C or below).

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield Tris(4-trifluoromethylphenyl)phosphine as a crystalline solid.

Applications in Drug Development and Organic Synthesis

The primary application of Tris(4-trifluoromethylphenyl)phosphine in the context of drug development is its role as a ligand in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl groups modifies the electronic properties of the phosphorus atom, which in turn influences the reactivity and stability of the metal catalyst.

This ligand is particularly effective in a variety of palladium-catalyzed reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). These reactions include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

-

Heck Reaction: Formation of carbon-carbon bonds between an unsaturated halide and an alkene.

-

Sonogashira Coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.

-

Negishi Coupling: Formation of carbon-carbon bonds between an organozinc compound and an organic halide.

-

Stille Coupling: Formation of carbon-carbon bonds between an organotin compound and an organic halide.

-

Hiyama Coupling: Formation of carbon-carbon bonds between an organosilicon compound and an organic halide.

The use of Tris(4-trifluoromethylphenyl)phosphine as a ligand can lead to improved catalytic activity, higher yields, and better selectivity in these transformations, which are often key steps in the total synthesis of drug candidates.

Figure 1. General workflow of a Palladium-catalyzed cross-coupling reaction.

The trifluoromethyl groups on the phenyl rings of the phosphine ligand enhance its π-acceptor properties, which can stabilize the electron-rich low-valent metal center of the catalyst. This electronic feature can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to a more efficient overall process.

While Tris(4-trifluoromethylphenyl)phosphine itself is not known to have direct biological activity, its role in enabling the efficient synthesis of complex and novel molecular architectures makes it an important tool for medicinal chemists and drug development professionals. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to improve metabolic stability, lipophilicity, and binding affinity. Therefore, synthetic methods that efficiently incorporate this group, often facilitated by ligands like Tris(4-trifluoromethylphenyl)phosphine, are of high value in the pharmaceutical industry.

Safety and Handling

Tris(4-trifluoromethylphenyl)phosphine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and eye irritation and may cause respiratory irritation. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unveiling the Phosphorus Signature: A Technical Guide to the ³¹P NMR Chemical Shift of Tris(4-trifluoromethylphenyl)phosphine

For Immediate Release

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Tris(4-trifluoromethylphenyl)phosphine, a critical parameter for researchers, scientists, and drug development professionals. This document outlines the expected chemical shift range, provides detailed experimental protocols for its determination, and illustrates its application in a common catalytic cycle.

Introduction

Tris(4-trifluoromethylphenyl)phosphine, a triarylphosphine ligand, is widely utilized in catalysis due to its unique electronic and steric properties imparted by the electron-withdrawing trifluoromethyl groups. ³¹P NMR spectroscopy is an indispensable tool for characterizing such organophosphorus compounds, offering direct insight into the electronic environment of the phosphorus nucleus. The chemical shift (δ) is highly sensitive to the nature of the substituents on the phosphorus atom, making it a valuable probe for studying ligand-metal interactions and reaction mechanisms.

³¹P NMR Chemical Shift Data

For comparative purposes, the chemical shifts of related phosphine ligands are presented in the table below.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Triphenylphosphine | CDCl₃ | -6.0 |

| Hexadeuterated tri-p-tolylphosphine | CDCl₃ | -8.8 |

| Tris(4-trifluoromethylphenyl)phosphine | CDCl₃ | Estimated: -5 to -10 |

Note: The chemical shift for Tris(4-trifluoromethylphenyl)phosphine is an educated estimate based on available data for similar compounds and has not been definitively reported in the searched literature.

Experimental Protocol for ³¹P NMR Spectroscopy

The following protocol provides a generalized procedure for obtaining a high-quality ³¹P NMR spectrum of Tris(4-trifluoromethylphenyl)phosphine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of Tris(4-trifluoromethylphenyl)phosphine into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈). Ensure the compound is fully dissolved.

-

While deuterated solvents are not strictly necessary for ³¹P NMR as they do not contain phosphorus, they are standard practice for locking the magnetic field and for potential ¹H NMR acquisition on the same sample.[1]

2. Referencing:

-

The chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1][2]

-

The external standard can be a sealed capillary inserted into the NMR tube or a separate, sealed NMR tube containing 85% H₃PO₄ that is run under the same experimental conditions.[1]

3. NMR Spectrometer Setup and Acquisition:

-

The experiment is performed on a high-field NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

-

The acquisition is typically performed with proton decoupling to simplify the spectrum by removing ¹H-¹³P coupling, resulting in sharp, singlet peaks for each unique phosphorus environment.[3]

-

Key acquisition parameters to consider:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary to ensure full relaxation of the phosphorus nuclei.

-

Number of Scans: This will depend on the sample concentration and the spectrometer's sensitivity. Typically, 64 to 256 scans are sufficient for a good signal-to-noise ratio.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

The resulting spectrum should be phased and baseline corrected.

-

The chemical shift of the signal corresponding to Tris(4-trifluoromethylphenyl)phosphine is then referenced to the 0 ppm signal of the external H₃PO₄ standard.

Application in Catalysis: A Representative Workflow

Tris(4-trifluoromethylphenyl)phosphine is frequently employed as a ligand in various transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions.[4] The ³¹P NMR chemical shift of the phosphine changes upon coordination to the metal center, providing a means to monitor the catalytic cycle.

Below is a generalized logical workflow for a palladium-catalyzed cross-coupling reaction, illustrating the role of the phosphine ligand.

Caption: Generalized workflow of a Pd-catalyzed cross-coupling reaction.

In this cycle, "L" represents the Tris(4-trifluoromethylphenyl)phosphine ligand. The coordination of the ligand to the palladium center can be monitored by the change in the ³¹P NMR chemical shift compared to the free ligand. This allows for the study of catalyst activation, the stability of intermediates, and potential deactivation pathways.

Conclusion

The ³¹P NMR chemical shift is a fundamental characteristic of Tris(4-trifluoromethylphenyl)phosphine, providing valuable electronic information. While a precise experimental value is yet to be widely reported, a reasonable estimate can be made based on analogous compounds. The detailed experimental protocol provided herein offers a robust method for its determination. Furthermore, the application of ³¹P NMR in monitoring the role of this phosphine in catalytic cycles underscores its importance in modern chemical research and development.

References

Unveiling the Structural Landscape of Tris(4-trifluoromethylphenyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of Tris(4-trifluoromethylphenyl)phosphine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂F₉P | |

| Molecular Weight | 466.28 g/mol | |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 70-75 °C | |

| CAS Number | 13406-29-6 | [3] |

Synthesis and Experimental Protocols

The synthesis of Tris(4-trifluoromethylphenyl)phosphine typically involves the reaction of a Grignard reagent derived from 4-bromobenzotrifluoride with phosphorus trichloride. While a detailed experimental protocol for single crystal growth is not explicitly documented, a general synthetic procedure is outlined below.

General Synthesis of Tris(4-trifluoromethylphenyl)phosphine

The following is a generalized protocol based on common synthetic routes for triarylphosphines.

Caption: Synthetic workflow for Tris(4-trifluoromethylphenyl)phosphine.

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromobenzotrifluoride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled, and a solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise at a low temperature (e.g., 0 °C or below) with vigorous stirring.

-

Workup and Purification: After the addition is complete, the reaction mixture is warmed to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield Tris(4-trifluoromethylphenyl)phosphine as a crystalline solid.

Crystallization for X-ray Diffraction

To obtain single crystals suitable for X-ray diffraction, a slow crystallization technique is required. While a specific protocol for Tris(4-trifluoromethylphenyl)phosphine is not published, the following general methods can be employed:

-

Slow Evaporation: A saturated solution of the purified phosphine in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) is prepared. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Solvent Diffusion: A concentrated solution of the phosphine is placed in a small vial. This vial is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the phosphine is less soluble. The anti-solvent vapor slowly diffuses into the phosphine solution, reducing its solubility and promoting the growth of single crystals.

Inferred Crystal Structure and Comparative Analysis

Although the crystal structure of Tris(4-trifluoromethylphenyl)phosphine has not been explicitly reported, we can infer its likely geometric parameters by examining the crystal structures of closely related halogen-substituted triphenylphosphines, such as Tris(4-fluorophenyl)phosphine and Tris(4-chlorophenyl)phosphine.[4]

The phosphorus atom in these triarylphosphines typically exhibits a pyramidal geometry. The C-P-C bond angles are expected to be in the range of 101-103°, and the P-C bond lengths are anticipated to be approximately 1.83 Å. The three aryl rings are arranged in a propeller-like fashion around the central phosphorus atom.

The table below provides a comparison of the key crystallographic parameters for Tris(4-fluorophenyl)phosphine and Tris(4-chlorophenyl)phosphine, which can serve as a reasonable estimate for the corresponding values in Tris(4-trifluoromethylphenyl)phosphine.

| Parameter | Tris(4-fluorophenyl)phosphine | Tris(4-chlorophenyl)phosphine | Tris(4-trifluoromethylphenyl)phosphine (Predicted) |

| Crystal System | Orthorhombic | Monoclinic | - |

| Space Group | Pbca | P2₁/c | - |

| a (Å) | 14.654(1) | - | - |

| b (Å) | 14.385(1) | - | - |

| c (Å) | 15.897(1) | - | - |

| Average P-C distance (Å) | 1.825(5) | 1.834(2) | ~1.83 |

| Average C-P-C angle (°) | 102.5(2) | 101.9(1) | ~102 |

Data for Tris(4-fluorophenyl)phosphine and Tris(4-chlorophenyl)phosphine are from reference[4].

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to influence the P-C bond lengths and C-P-C bond angles through electronic effects. However, the steric bulk of the -CF₃ group is also a significant factor. It is plausible that the P-C bonds in Tris(4-trifluoromethylphenyl)phosphine might be slightly shorter than in triphenylphosphine itself due to the inductive effect of the trifluoromethyl groups.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the synthesis, purification, characterization, and potential structural analysis of Tris(4-trifluoromethylphenyl)phosphine.

Caption: From synthesis to structural elucidation.

Conclusion

While a definitive crystal structure of Tris(4-trifluoromethylphenyl)phosphine remains to be published, this guide provides a comprehensive overview of its known properties and synthetic methodologies. By drawing parallels with structurally analogous compounds, we can make informed estimations about its molecular geometry. The detailed protocols and comparative data presented herein are intended to be a valuable resource for researchers working with this important phosphine ligand, and to encourage further investigation into its precise solid-state structure. The elucidation of its crystal structure would undoubtedly contribute to a deeper understanding of its role in catalysis and coordination chemistry.

References

- 1. Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. トリス[4-(トリフルオロメチル)フェニル]ホスフィン | Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | 東京化成工業株式会社 [tcichemicals.com]

- 3. Phosphine, tris[4-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

Solubility Profile of Tris(4-trifluoromethylphenyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(4-trifluoromethylphenyl)phosphine in common organic solvents. Understanding the solubility of this electron-deficient phosphine ligand is critical for its effective use in various applications, including catalysis and organic synthesis, which are integral to drug discovery and development. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and outlines a typical workflow for such measurements.

Introduction

Tris(4-trifluoromethylphenyl)phosphine, a white to off-white solid, is a valuable organophosphorus compound characterized by the presence of three electron-withdrawing trifluoromethyl groups on the phenyl rings. This electronic feature modifies its properties compared to its non-fluorinated analog, triphenylphosphine, influencing its stability, reactivity in catalytic cycles, and, notably, its solubility. Accurate solubility data is paramount for reaction optimization, purification processes, and the formulation of homogeneous catalytic systems.

Data Presentation: Solubility of Tris(4-trifluoromethylphenyl)phosphine and Analogs

Quantitative solubility data for Tris(4-trifluoromethylphenyl)phosphine in a range of common organic solvents is not extensively available in the public domain. However, qualitative descriptions and data for structurally similar triarylphosphines provide valuable insights into its expected behavior. The trifluoromethyl groups generally increase the lipophilicity of the molecule but can also introduce specific interactions that influence solubility.

| Compound Name | Solvent | Solubility (Qualitative) | Solubility (Quantitative) |

| Tris(4-trifluoromethylphenyl)phosphine | Chloroform | Sparingly Soluble[1] | Data not available |

| Methanol | Slightly Soluble[1] | Data not available | |

| Water | Insoluble[1] | Data not available | |

| Triphenylphosphine | Ether | Soluble[2] | Data not available |

| Toluene | Soluble[2] | Data not available | |

| Chloroform | Soluble[2] | Data not available | |

| Benzene | Soluble[2] | Data not available | |

| Acetone | Soluble | Data not available | |

| Carbon Tetrachloride | Soluble | Data not available | |

| Xylene | Soluble | Data not available | |

| Petroleum Ether | Slightly Soluble | Data not available | |

| Alcohols | Slightly Soluble[3] | Data not available | |

| Water | Insoluble | 0.0017 g/100 ml (at 22 °C)[3] | |

| Tri-p-tolylphosphine | Diethyl Ether | Soluble | Data not available |

| Benzene | Soluble | Data not available | |

| Chloroform | Soluble | Data not available | |

| Water | Insoluble[4] | Data not available | |

| Tris(o-tolyl)phosphine | Organic Solvents | Soluble[5][6] | Data not available |

| Water | Insoluble[5] | Data not available | |

| Alcohol | Soluble[6] | Data not available |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of a crystalline solid like Tris(4-trifluoromethylphenyl)phosphine in an organic solvent. This method is based on the principle of achieving equilibrium saturation and then determining the mass of the dissolved solute.

1. Materials and Equipment:

-

Tris(4-trifluoromethylphenyl)phosphine (high purity)

-

Selected organic solvents (analytical grade, anhydrous)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Oven

2. Procedure:

2.1. Sample Preparation:

-

Add an excess amount of Tris(4-trifluoromethylphenyl)phosphine to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the vial and the compound.

-

Add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

2.2. Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

2.3. Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution collected.

-

Weigh the collection vial containing the filtered solution to determine the mass of the solution.

2.4. Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is recommended for faster and more efficient drying at a lower temperature.

-

Continue drying until a constant mass is achieved. This indicates that all the solvent has been removed.

-

Weigh the vial containing the dry, dissolved solid.

3. Calculation of Solubility:

-

Calculate the mass of the dissolved Tris(4-trifluoromethylphenyl)phosphine by subtracting the mass of the empty collection vial from the final mass of the vial with the dried solid.

-

The solubility can be expressed in various units:

-

g/L: (mass of dissolved solid in g) / (volume of filtered solution in L)

-

mol/L: (moles of dissolved solid) / (volume of filtered solution in L)

-

g/100 g solvent: [(mass of dissolved solid in g) / (mass of solvent in g)] x 100. The mass of the solvent can be calculated from the mass of the solution and the mass of the dissolved solid.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of Tris(4-trifluoromethylphenyl)phosphine using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. pmcorganometallix.com [pmcorganometallix.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 4. TRI-P-TOLYLPHOSPHINE CAS#: 1038-95-5 [m.chemicalbook.com]

- 5. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 6. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

Stability of Tris(4-trifluoromethylphenyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Electronic Effects on Phosphine Stability

The stability of triarylphosphines is intrinsically linked to the electron density at the phosphorus atom. Electron-donating groups on the aryl rings increase the nucleophilicity of the phosphorus atom, making it more susceptible to oxidation. Conversely, electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, decrease the electron density on the phosphorus center. This reduction in nucleophilicity imparts greater stability against oxidation by atmospheric oxygen.

Therefore, Tris(4-trifluoromethylphenyl)phosphine is expected to exhibit significantly enhanced air stability compared to electron-rich phosphines like triphenylphosphine. This stability is a key advantage in catalytic applications where ligand degradation can lead to catalyst deactivation and reduced reaction efficiency.

Air and Moisture Stability Profile

While quantitative kinetic data for the oxidation and hydrolysis of Tris(4-trifluoromethylphenyl)phosphine under ambient conditions are not extensively documented, a qualitative assessment of its stability can be made based on its chemical structure and general knowledge of phosphine chemistry.

Air Stability:

Tris(4-trifluoromethylphenyl)phosphine is known to be an air-sensitive solid, though it is considerably more resistant to oxidation than many other phosphine ligands. The primary degradation pathway in the presence of air is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming Tris(4-trifluoromethylphenyl)phosphine oxide.

Moisture Stability:

Under neutral pH conditions, triarylphosphines are generally stable towards hydrolysis. The P-C bond is not readily cleaved by water. However, under strongly acidic conditions, hydrolysis of the trifluoromethyl groups to carboxylic acid groups has been reported for related triarylphosphines. It is important to note that this reaction requires harsh conditions, such as fuming sulfuric acid, and is not indicative of instability under typical laboratory or process conditions.

Summary of Stability Characteristics

| Property | Assessment | Degradation Product | Conditions for Degradation |

| Air Stability | Moderately stable; more stable than electron-rich phosphines. | Tris(4-trifluoromethylphenyl)phosphine oxide | Prolonged exposure to air/oxygen. |

| Moisture Stability | Generally stable under neutral conditions. | Not applicable under normal conditions. | Hydrolysis of -CF3 groups can occur under strongly acidic conditions. |

Experimental Protocols for Stability Assessment

The stability of Tris(4-trifluoromethylphenyl)phosphine can be quantitatively assessed using spectroscopic methods, primarily ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Monitoring Air Oxidation by ³¹P NMR Spectroscopy

This protocol outlines a general method for monitoring the rate of oxidation of Tris(4-trifluoromethylphenyl)phosphine in solution upon exposure to air.[1][2]

1. Materials and Equipment:

-

Tris(4-trifluoromethylphenyl)phosphine

-

Anhydrous, deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

NMR spectrometer with ³¹P capabilities

-

Source of dry air or oxygen

-

Gas flow controller

2. Procedure:

-

Prepare a stock solution of Tris(4-trifluoromethylphenyl)phosphine of known concentration in the chosen anhydrous, deuterated solvent under an inert atmosphere (e.g., in a glovebox).

-

Transfer a precise volume of the stock solution to an NMR tube and seal it with a septum.

-

Acquire an initial ³¹P NMR spectrum (t=0) to confirm the purity of the starting material. The signal for Tris(4-trifluoromethylphenyl)phosphine should be a sharp singlet.

-

Remove the inert atmosphere and introduce a controlled flow of dry air or oxygen into the NMR tube at a constant rate.

-

Acquire ³¹P NMR spectra at regular time intervals.

-

Integrate the signals corresponding to Tris(4-trifluoromethylphenyl)phosphine and its oxidation product, Tris(4-trifluoromethylphenyl)phosphine oxide. The chemical shift of the phosphine oxide will be significantly downfield from the parent phosphine.

-

Plot the concentration of Tris(4-trifluoromethylphenyl)phosphine as a function of time to determine the rate of oxidation.

3. Data Analysis: The rate of oxidation can be determined by fitting the concentration versus time data to an appropriate rate law.

Logical Workflows in Catalysis

Tris(4-trifluoromethylphenyl)phosphine is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. Its stability and electronic properties are crucial for the efficiency and longevity of the catalyst. The following diagrams illustrate the catalytic cycles for these reactions, representing logical workflows where the phosphine ligand plays a central role.

Heck Coupling Catalytic Cycle

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The phosphine ligand stabilizes the palladium center throughout the catalytic cycle.

Caption: Catalytic cycle of the Heck reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The phosphine ligand is critical for the stability and reactivity of the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

Tris(4-trifluoromethylphenyl)phosphine offers enhanced stability against oxidation compared to more electron-rich phosphines, a direct consequence of the electronic properties of the trifluoromethyl substituents. While it is still considered air-sensitive and should be handled under an inert atmosphere for long-term storage and in sensitive applications, its relative robustness makes it a valuable ligand in a variety of catalytic processes. The stability of this and other phosphine ligands can be effectively monitored using techniques such as ³¹P NMR spectroscopy, allowing for a quantitative understanding of their degradation kinetics. The logical workflows of catalytic cycles like the Heck and Suzuki-Miyaura couplings highlight the critical role of stable and effective phosphine ligands in modern synthetic chemistry.

References

Commercial suppliers of Tris(4-trifluoromethylphenyl)phosphine

An In-depth Technical Guide to Tris(4-trifluoromethylphenyl)phosphine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(4-trifluoromethylphenyl)phosphine, a crucial ligand in modern synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, and key applications, with a focus on its role in catalysis.

Core Properties and Specifications

Tris(4-trifluoromethylphenyl)phosphine, also known as Tris(p-trifluoromethylphenyl)phosphine, is an air-stable, solid organophosphorus compound. Its electron-withdrawing trifluoromethyl groups significantly influence its electronic properties, making it a valuable ligand in various transition-metal-catalyzed reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13406-29-6 | [1][2][3] |

| Molecular Formula | C₂₁H₁₂F₉P | [1][3][4] |

| Molecular Weight | 466.28 g/mol | [3][5] |

| Appearance | White to off-white or light yellow crystalline powder/crystals | [1][4] |

| Melting Point | 70-75 °C | [1][2][5] |

| Purity | ≥97% to >99% | [1][2][4][5][6] |

| Solubility | Soluble in many organic solvents. Solubility in supercritical CO₂ has been studied.[7] |

Table 2: Commercial Supplier Specifications

| Supplier | Purity/Assay | Appearance | Melting Point (°C) |

| Thermo Scientific Chemicals | 99% | Off-white to light yellow crystalline powder | 70-75 |

| Sigma-Aldrich | 97% | Solid | 70-75 |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | White to light yellow powder to crystal | 73.0 to 77.0 |

| Elex Biotech LLC | Not specified | Not specified | Not specified |

| Alkali Scientific (via MilliporeSigma) | Not specified | Not specified | Not specified |

Applications in Homogeneous Catalysis

Tris(4-trifluoromethylphenyl)phosphine is predominantly used as a ligand in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl groups can enhance the catalytic activity and stability of the palladium complex. It has been successfully employed in a variety of coupling reactions crucial for the synthesis of complex organic molecules, including pharmaceuticals.

Key applications include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.[5]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[5]

-

Heck Reaction: Carbon-carbon bond formation between an unsaturated halide and an alkene.[5]

-

Sonogashira Coupling: Carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide.[5]

-

Stille Coupling: Carbon-carbon bond formation between an organotin compound and an organic halide.[5]

-

Negishi Coupling: Carbon-carbon bond formation between an organozinc compound and an organic halide.[5]

-

Hiyama Coupling: Carbon-carbon bond formation between an organosilicon compound and an organic halide.[5]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions utilizing Tris(4-trifluoromethylphenyl)phosphine as a ligand. Researchers should note that optimal conditions (e.g., catalyst loading, base, solvent, temperature) may vary depending on the specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura reaction between an aryl halide and a boronic acid.

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Tris(4-trifluoromethylphenyl)phosphine

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the palladium precursor (e.g., 1-5 mol%) and Tris(4-trifluoromethylphenyl)phosphine (e.g., 2-10 mol%).

-

Add the aryl halide (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine.[6][8]

Materials:

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Tris(4-trifluoromethylphenyl)phosphine

-

Aryl halide

-

Amine

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube or flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), Tris(4-trifluoromethylphenyl)phosphine (e.g., 1.2-2.4 mol%), and the base (1.2-1.5 equivalents).[8]

-

Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).[8]

-

Add the anhydrous, deoxygenated solvent via syringe.[8]

-

Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).[6]

-

Monitor the reaction by TLC or LC-MS.[8]

-

After completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.[8]

-

Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

- 1. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Phosphine, tris[4-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 4. Tris[4-(trifluoromethyl)phenyl]phosphine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Tris(4-trifluoromethylphenyl)phosphine 97 13406-29-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of Tris(4-trifluoromethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Tris(4-trifluoromethylphenyl)phosphine, often abbreviated as P(4-CF₃C₆H₄)₃, is a monodentate phosphine ligand distinguished by its strong electron-withdrawing characteristics. These properties are imparted by the three trifluoromethyl (-CF₃) groups situated at the para position of the phenyl rings. This guide provides a detailed examination of the core electronic properties of this ligand, presenting quantitative data, experimental methodologies for their determination, and conceptual diagrams to illustrate key principles.

Core Electronic Properties: A Quantitative Overview

The electronic nature of a phosphine ligand is paramount as it directly influences the stability, reactivity, and catalytic activity of its corresponding metal complexes. The electron-withdrawing -CF₃ groups in Tris(4-trifluoromethylphenyl)phosphine significantly reduce the electron density on the phosphorus atom. This makes the ligand a weaker σ-donor and a stronger π-acceptor compared to less fluorinated or non-fluorinated triarylphosphines like triphenylphosphine (PPh₃).

A summary of key electronic parameters is provided below, with values for common phosphine ligands included for comparison.

| Electronic Parameter | Tris(4-trifluoromethylphenyl)phosphine | Triphenylphosphine (PPh₃) | Tri(tert-butyl)phosphine (P(tBu)₃) |

| Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | 2079.3 | 2068.9 | 2056.1 |

| pKa of Conjugate Acid [HPR₃]⁺ | ~1.0 - 2.0 (estimated) | 2.73 | 11.40 |

| Hammett Parameter (σₚ for substituent) | +0.54 (for -CF₃) | 0.00 (for -H) | -0.30 (for -tBu) |

| Oxidation Potential (Eₚₐ of Ni(II) complex) | Higher / More Positive | Intermediate | Lower / More Negative |

Note: Specific oxidation potentials are highly dependent on the metal center and experimental conditions. The trend reflects that ligands which are less electron-donating make the metal center more difficult to oxidize.[1]

Visualizing Electronic Influence

The strong inductive effect of the trifluoromethyl groups is central to the ligand's electronic character. This can be visualized as a cascade of electron density withdrawal from the phosphorus atom.

Experimental Protocols for Determining Electronic Properties

A quantitative understanding of ligand electronics relies on precise experimental measurements. The following sections detail the standard protocols for determining the key parameters listed above.

Tolman Electronic Parameter (TEP) Determination

The TEP is an experimentally derived value that quantifies the electron-donating or -withdrawing ability of a phosphine ligand.[2] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[2]

-

Principle: Stronger electron-donating ligands increase the electron density on the nickel center. This enhances π-backbonding from the metal to the antibonding π* orbitals of the carbonyl (CO) ligands.[3] Increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[4] Conversely, electron-withdrawing ligands like Tris(4-trifluoromethylphenyl)phosphine decrease backbonding, strengthen the C-O bond, and lead to a higher ν(CO) frequency.

Methodology:

-

Synthesis of [P(4-CF₃C₆H₄)₃Ni(CO)₃]: The complex is typically prepared by reacting the phosphine ligand with tetracarbonylnickel(0), Ni(CO)₄.[2] Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety measures in a well-ventilated fume hood.

-

A solution of Tris(4-trifluoromethylphenyl)phosphine in a suitable anhydrous, deoxygenated solvent (e.g., dichloromethane or hexane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A stoichiometric amount of Ni(CO)₄ is carefully added to the ligand solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by the cessation of CO gas evolution.

-

The solvent is removed under reduced pressure to yield the [LNi(CO)₃] complex.

-

-

Infrared (IR) Spectroscopy:

-

A dilute solution of the purified [LNi(CO)₃] complex is prepared in a non-polar solvent that does not absorb in the carbonyl stretching region (e.g., hexane or dichloromethane).

-

The solution is placed in an IR-transparent cell (e.g., CaF₂ or NaCl plates).

-

The IR spectrum is recorded, typically in the range of 2150-1950 cm⁻¹.

-

The frequency of the most intense, highest-energy band, corresponding to the A₁ symmetric C-O stretch, is identified as the Tolman Electronic Parameter.[2]

-

pKa Measurement

The pKa of the conjugate acid of a phosphine, [HPR₃]⁺, is a direct measure of the ligand's basicity. A lower pKa value indicates a weaker base, which corresponds to a more electron-withdrawing phosphine.

Methodology (Potentiometric Titration in Non-Aqueous Media):

-

Preparation: All measurements must be conducted under an inert atmosphere using anhydrous solvents to prevent oxidation of the phosphine and interference from water. Acetonitrile is a common solvent for these titrations.[5]

-

Titration Setup: A solution of the Tris(4-trifluoromethylphenyl)phosphine in acetonitrile is prepared in a sealed electrochemical cell. A glass pH electrode (calibrated for non-aqueous use) and a reference electrode (e.g., Ag/Ag⁺) are immersed in the solution.

-

Titration: The phosphine solution is titrated with a standardized strong acid, such as trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄), dissolved in the same solvent.

-

Data Analysis: The potential (or pH reading) is recorded as a function of the volume of titrant added. The resulting data is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point of the curve.[6]

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique for probing the electronic effects of a ligand on a metal center.[1] By measuring the oxidation potential of a metal-phosphine complex, one can infer the electron-donating strength of the phosphine.

-

Principle: An electron-withdrawing ligand like P(4-CF₃C₆H₄)₃ pulls electron density away from the metal center. This makes the metal more electron-poor and, consequently, more difficult to oxidize. The result is a shift in the oxidation potential to a more positive (anodic) value compared to complexes with more electron-donating ligands.[1]

Methodology (Cyclic Voltammetry):

-

Complex Synthesis: A suitable metal complex, for example, of iron, nickel, or palladium, containing the Tris(4-trifluoromethylphenyl)phosphine ligand is synthesized and purified.

-

Cell Assembly: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard).[7]

-

Electrolyte Solution: The metal complex is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]). The solution must be deoxygenated by bubbling with an inert gas.

-

Measurement: The potential of the working electrode is swept linearly with time to a set vertex potential and then reversed. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The cyclic voltammogram is analyzed to determine the anodic peak potential (Eₚₐ) or the half-wave potential (E₁/₂) for the oxidation of the metal center. This value is then compared to those of analogous complexes with different phosphine ligands to rank their relative electron-donating ability.

References

- 1. benchchem.com [benchchem.com]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]